2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide
Description
2-Cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a cyano (-CN) group and a sulfonamide (-SO₂NH₂) moiety. The sulfonamide nitrogen is further connected via an ethylthioether linker to a tetrahydro-2H-pyran-4-yl group. This structure confers unique physicochemical properties, including moderate polarity from the cyano group and enhanced metabolic stability due to the tetrahydro-2H-pyran ring.
Properties
IUPAC Name |
2-cyano-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c15-11-12-3-1-2-4-14(12)21(17,18)16-7-10-20-13-5-8-19-9-6-13/h1-4,13,16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRSZULCJWEDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to potentially inhibit histone deacetylase (hdac). HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene expression regulation, cell cycle progression, and developmental events.
Mode of Action
This blockage can lead to an accumulation of acetylated histones, which can result in a more relaxed chromatin structure and promote gene transcription.
Biochemical Pathways
Hdac inhibitors generally affect the expression of genes involved in cell cycle regulation, apoptosis, and other critical biological processes. The downstream effects can include cell cycle arrest, apoptosis, or differentiation, depending on the specific genes affected.
Biological Activity
2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, with a CAS number of 2034425-08-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 326.4 g/mol
- Structure : The compound features a benzenesulfonamide moiety linked to a cyano group and a tetrahydro-2H-pyran thioether.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antitumor , anticonvulsant , and antimicrobial properties .
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, the presence of the sulfonamide group has been associated with enhanced cytotoxic effects against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-cyano-N-(2-(thioethyl)benzenesulfonamide | TBD | A431 (human epidermoid carcinoma) |
| Analogue 1 | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |
| Analogue 2 | 1.98 ± 1.22 | HT29 (colorectal cancer) |
The structure-activity relationship analysis suggests that the introduction of electron-withdrawing groups, such as cyano or halogens, significantly enhances the cytotoxicity of these compounds .
Anticonvulsant Activity
The anticonvulsant potential of this compound is also notable. In studies involving various thiazole derivatives, compounds with similar functionalities have shown promising results in seizure models, indicating that modifications to the benzenesulfonamide structure could yield effective anticonvulsants.
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been well-documented. Preliminary data suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve inhibition of bacterial dihydropteroate synthase, an essential enzyme for folate synthesis .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of 2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide and related sulfonamide derivatives:
*Molecular weight estimated based on formula.
Key Observations:
Substituent Effects: The cyano group in the target compound increases polarity compared to chloro or methoxy substituents in analogs . This may enhance water solubility but reduce membrane permeability. The tetrahydro-2H-pyran-4-yl thioether group contributes to metabolic stability, as seen in analogs like the thiophene-containing compound .
Biological Activity :
- Quinazoline-linked sulfonamides (e.g., compound 21 ) exhibit carbonic anhydrase inhibition, implying that the target compound may share similar enzyme-targeting capabilities.
Functional Group Analysis
- Cyano vs. Chloro/Methoxy: The electron-withdrawing cyano group may enhance binding affinity to enzyme active sites compared to electron-donating groups like methoxy .
- Tetrahydro-2H-Pyran vs.
Q & A
Q. What are the optimal synthetic routes for 2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including sulfonamide coupling, thioether formation, and cyano-group introduction. Key steps include:
- Thioether formation : Reacting 2-mercaptoethylamine with tetrahydro-2H-pyran-4-yl bromide under basic conditions (e.g., NaH in THF).
- Sulfonamide coupling : Using 2-cyanobenzenesulfonyl chloride with the thioether intermediate in the presence of a base (e.g., triethylamine) .
- Optimization : Reaction temperature (0–25°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) are critical. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR spectroscopy : - and -NMR confirm the sulfonamide NH proton (~10 ppm) and the tetrahydro-2H-pyran ring’s methylene groups (δ 1.5–4.0 ppm).
- IR spectroscopy : Sulfonamide S=O stretches (~1350 cm) and C≡N vibrations (~2200 cm) are diagnostic .
- X-ray crystallography : Crystallization in ethanol/water (7:3) resolves spatial conformation, with data refined using SHELXL (CCDC deposition recommended) .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify via HPLC-UV at λ = 254 nm.
- Stability : Incubate at 37°C for 24–72 hours; monitor degradation by LC-MS. Hydrolysis of the sulfonamide group in acidic conditions is a common instability .
Advanced Research Questions
Q. How does the sulfonamide group influence this compound’s biological activity, and what are validated targets in enzyme inhibition assays?
Methodological Answer: The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with catalytic residues (e.g., carbonic anhydrase II’s Zn-bound water). Validated assays include:
- Carbonic anhydrase inhibition : Monitor CO hydration rates via stopped-flow spectroscopy (IC determination).
- Kinase binding : Use TR-FRET assays with recombinant kinases (e.g., EGFR) to assess competitive displacement .
Contradictory activity data (e.g., low nM in vitro vs. µM in cell-based assays) may arise from poor membrane permeability, requiring logP/logD optimization .
Q. What computational strategies are recommended to model this compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Glide with crystal structures (PDB IDs: 3W4H for carbonic anhydrase). Focus on sulfonamide-Zn coordination and π-π stacking with adjacent aromatic residues.
- MD simulations : GROMACS/AMBER simulations (100 ns) assess binding stability; analyze RMSD/RMSF for ligand-protein complexes .
- QSAR models : Train on sulfonamide derivatives with known IC values; descriptors include polar surface area and H-bond counts .
Q. How can contradictory data in biological activity or synthetic yields be systematically resolved?
Methodological Answer:
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if IC discrepancies arise between fluorometric and radiometric assays.
- Reaction troubleshooting : For low yields, analyze intermediates via LC-MS for side products (e.g., over-oxidation of thioether to sulfone). Adjust protecting groups (e.g., Boc for amines) .
- Batch-to-batch variability : Implement QC protocols (e.g., -NMR purity >95%, residual solvent analysis via GC-MS) .
Q. What strategies are effective for derivatizing the tetrahydro-2H-pyran-4-ylthio moiety to enhance pharmacokinetic properties?
Methodological Answer:
- Bioisosteric replacement : Substitute tetrahydro-2H-pyran with piperidine or morpholine rings to modulate logP and metabolic stability.
- Functionalization : Introduce hydroxyl groups via oxidation (mCPBA) to improve solubility.
- Prodrug design : Convert the thioether to a sulfoxide using HO, which is reduced in vivo to the active form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
